N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolopyridazine derivatives, which have been studied for their potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetylacetone in absolute ethanol under reflux conditions at 80°C for 6 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of c-Met and Pim-1 enzymes, which play crucial roles in cell signaling pathways related to cancer cell growth and survival . The compound binds to the ATP-binding sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activity by inhibiting CDK2, another enzyme involved in cell cycle regulation.
Triazolo[4,3-a]pyridine derivatives: Known for their antibacterial properties, these compounds share a similar triazole ring structure.
Uniqueness
N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its dual inhibition of c-Met and Pim-1, making it a promising candidate for targeted cancer therapy. Its specific structure allows for high binding affinity and selectivity towards these enzymes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2,3-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O/c1-7-17-18-11-6-5-10(19-20(7)11)13(21)16-9-4-2-3-8(14)12(9)15/h2-6H,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLATAPFIWAAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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